molecular formula C18H18O7 B5602905 methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate

methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate

Cat. No. B5602905
M. Wt: 346.3 g/mol
InChI Key: HRXBDFBHZFNGRK-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate is a chemical compound with various properties and applications in scientific research. This compound features in studies exploring molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

  • Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, a related compound, was synthesized by treating methyl 6-phenyl-0-resorcylate with diazomethane (Howarth & Harris, 1968).

Molecular Structure Analysis

  • Compounds like 2,4-dimethoxybenzoic acid, closely related to our target molecule, exhibit nearly planar structures with the methyl and/or carboxylic acid groups lying out of the molecular plane due to steric interactions (Barich et al., 2004).

Chemical Reactions and Properties

  • In closely related compounds, unique chemical properties such as the formation of hydrogen bonds and specific interactions at a molecular level have been observed. For example, 2,5-dimethoxybenzoic acid forms an unusual intramolecular hydrogen bond (Barich et al., 2004).

Physical Properties Analysis

  • The physical properties of similar compounds, like methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, have been studied, revealing insights into intramolecular interactions and three-dimensional framework structures (Kranjc, Kočevar, & Perdih, 2011).

Chemical Properties Analysis

  • Studies have shown that compounds like methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, which share structural similarities, exhibit specific chemical properties and interactions (Moser, Bertolasi, & Vaughan, 2005).

Scientific Research Applications

  • Synthesis and Reactivity : Methyl 4-[(2E)-3,7-dimethyl-2,6-octadienyloxy]-3-methoxybenzoate and related compounds have been synthesized, noting the differing reactivity of hydroxy groups in methyl protocatachuate towards alkylation and the ability of alkyl groups to migrate in these benzene derivatives (Baek, Perry, & Weavers, 1998).

  • Metabolic Pathways in Microorganisms : Certain microorganisms utilize the methoxyl groups of compounds like 3,4-dimethoxybenzoate as carbon sources, indicating the role of these compounds in microbial metabolism and potential environmental applications (Stupperich & Konle, 1993).

  • Molecular Transformations : Studies have demonstrated the metabolism of similar compounds in isolated rat livers, offering insights into mammalian metabolic pathways and potential pharmaceutical applications (Müller-Enoch et al., 1974).

  • Environmental Biodegradation : Research on Pseudomonas putida has shown the ability of certain bacteria to degrade compounds such as 3,4-dimethoxybenzoate, leading to the production of methanol. This has implications for environmental bioremediation and the biodegradation of pollutants (Donnelly & Dagley, 1980).

  • Natural Product Synthesis : Studies on marine endophytic fungi have led to the isolation of compounds like methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, highlighting the role of these compounds in natural product chemistry and potential applications in drug discovery (Xia et al., 2011).

  • Biochemical Enzymatic Studies : Enzymatic demethylation of compounds with similar structures by enzymes like CYP199A4 has been observed, providing insights into the biochemical processes and potential applications in synthetic biocatalysis (Coleman et al., 2015).

properties

IUPAC Name

(2-methoxy-4-methoxycarbonylphenyl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-21-13-7-5-12(10-15(13)22-2)18(20)25-14-8-6-11(17(19)24-4)9-16(14)23-3/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXBDFBHZFNGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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